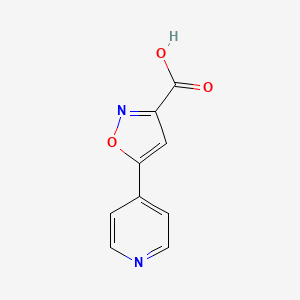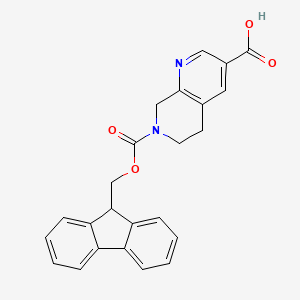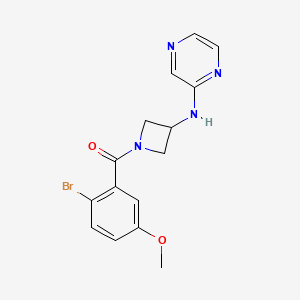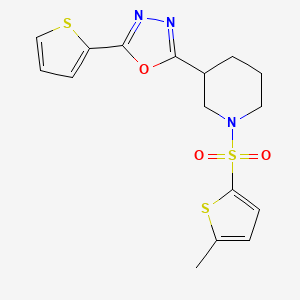![molecular formula C25H21N5O2 B2858909 N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 361158-33-0](/img/structure/B2858909.png)
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you’re asking about, are commonly found in a wide range of natural and synthetic compounds. They are known for their diverse pharmacological properties . The structure of these compounds often includes a tryptamine unit, which is a biogenic amine that occurs naturally in plants, animals, and microorganisms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between tryptamine and another molecule. For example, a compound was synthesized by reacting tryptamine with naproxen, using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .Molecular Structure Analysis
The molecular structure of similar compounds is typically determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of an amide bond. This is typically achieved through a coupling between amines and carboxylic acids, mediated by N, N’-dicyclohexylcarbodiimide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined by a variety of spectroscopic techniques, including 1H-NMR, 13C-NMR, UV, IR, and mass spectrometry .Applications De Recherche Scientifique
Synthesis and Chemical Properties
One area of research has been focused on the synthesis and chemical properties of benzotriazinyl derivatives. For instance, Berezin et al. (2012) explored the oxidation of a Blatter radical to benzotriazin-7(H)-one, leading to N-(benzotriazin-6-yl)carboxamides through acyl- and aroylation processes. These compounds exhibited air stability and reversible electrochemical behavior, suggesting their potential in developing multifunctional materials Berezin, A. A., Constantinides, C. P., Drouza, C., Manoli, M., & Koutentis, P. (2012).
Biological Activity and Therapeutic Potential
Anticancer Activity
Research has identified several benzamide derivatives with significant anticancer activity. Ravinaik et al. (2021) reported on the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of benzamide derivatives have also been a subject of study. Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated their antibacterial and antifungal properties. Some compounds demonstrated significant activity, highlighting their potential as antimicrobial agents Kumar, H., Pradeep Kumar, Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R., & Majeed, A. (2012).
Mécanisme D'action
Orientations Futures
The future directions for research on similar compounds could involve exploring their diverse pharmacological properties and potential therapeutic applications. For example, ongoing trials suggest that naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used in the synthesis of a similar compound, could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c31-24(26-14-13-19-15-27-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)28-29-30/h1-12,15,27H,13-14,16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPTJYPPMAXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)
![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)


![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)
![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2858843.png)



